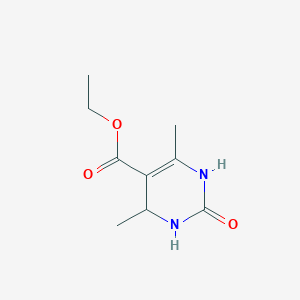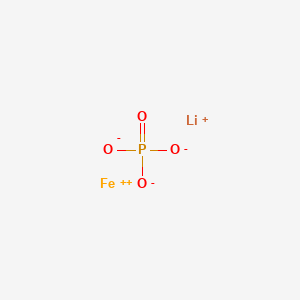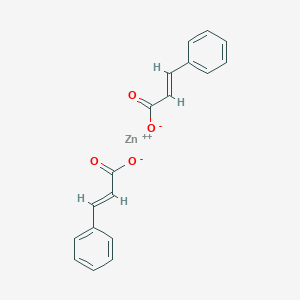
Zinc cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc cinnamate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, cosmetics, and materials science. Zinc cinnamate is a white powder that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of zinc cinnamate is not fully understood, but it is believed to be due to its ability to chelate metal ions and scavenge free radicals. This results in a reduction in oxidative stress and inflammation, which can lead to various health benefits.
Effets Biochimiques Et Physiologiques
Zinc cinnamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that zinc cinnamate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that zinc cinnamate can reduce oxidative stress and improve liver function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using zinc cinnamate in lab experiments is its low toxicity and high solubility in organic solvents. However, one limitation is its relatively high cost compared to other chemicals.
Orientations Futures
There are several future directions for research on zinc cinnamate. One area of interest is its potential use in the treatment of cancer and other diseases. Another area of interest is its use as a UV filter in cosmetics. Additionally, research on the synthesis of zinc cinnamate and its derivatives could lead to the development of new materials with unique properties.
Méthodes De Synthèse
Zinc cinnamate can be synthesized by reacting cinnamic acid with zinc oxide in the presence of a solvent such as ethanol or methanol. The reaction is typically carried out at high temperatures and under reflux conditions. The resulting product is then purified using techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
Zinc cinnamate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, zinc cinnamate has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and arthritis. In cosmetics, zinc cinnamate has been used as a UV filter due to its ability to absorb UV radiation. In materials science, zinc cinnamate has been used as a precursor for the synthesis of other materials such as zinc oxide nanoparticles.
Propriétés
Numéro CAS |
18957-59-0 |
|---|---|
Nom du produit |
Zinc cinnamate |
Formule moléculaire |
C18H14O4Zn |
Poids moléculaire |
359.7 g/mol |
Nom IUPAC |
zinc;(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Zn/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
Clé InChI |
LZQDMXSNTYKRAW-RWUXNGIBSA-L |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Zn+2] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Zn+2] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Zn+2] |
Autres numéros CAS |
6798-77-2 18957-59-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



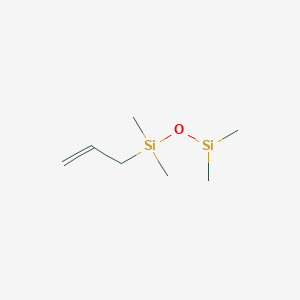
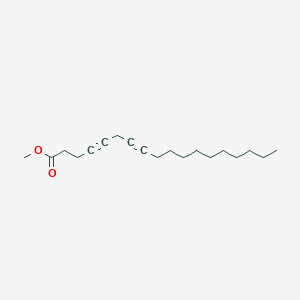
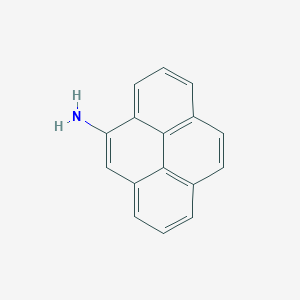
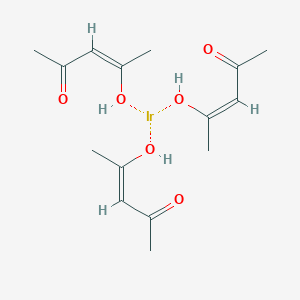
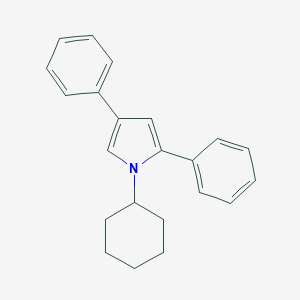
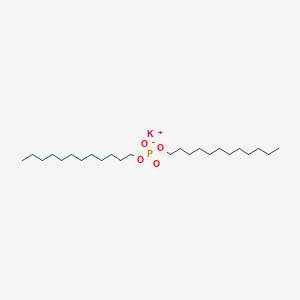
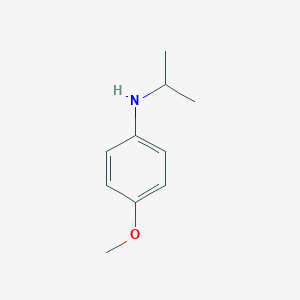

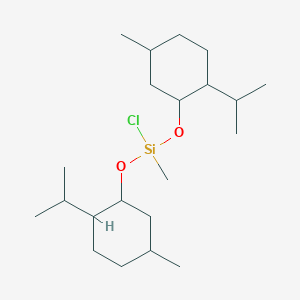
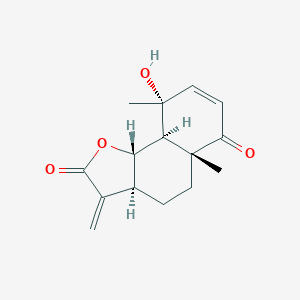
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

